5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is an organic compound with the molecular formula C16H14N2O3 It is a phenolic compound featuring a methoxy group and a pyrazolyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Attachment of the phenoxy group: The pyrazole intermediate is then reacted with a phenol derivative in the presence of a base to form the phenoxy-substituted pyrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-2-methyl-6-(5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl)phenol
- 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
Uniqueness
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-4-13-5-7-14(8-6-13)24-18-12-20-21-19(18)16-10-9-15(23-2)11-17(16)22/h5-12,22H,3-4H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVRYTOGUANMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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